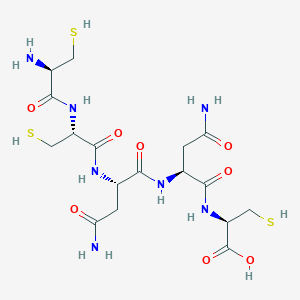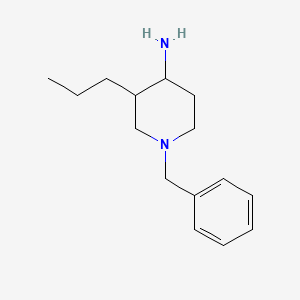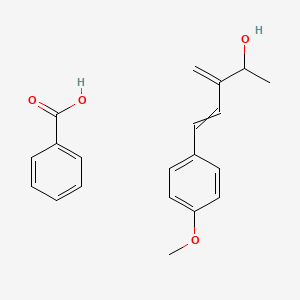![molecular formula C7H10O3 B14207079 [(1R,2R)-2-Acetylcyclopropyl]acetic acid CAS No. 774214-57-2](/img/structure/B14207079.png)
[(1R,2R)-2-Acetylcyclopropyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2R)-2-Acetylcyclopropyl]acetic acid is a chiral compound with a unique cyclopropyl ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. The presence of both an acetyl group and a cyclopropyl ring imparts distinct chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-Acetylcyclopropyl]acetic acid typically involves the reaction of cyclopropyl derivatives with acetic acid under specific conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of chiral auxiliaries or catalysts is crucial to ensure the production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,2R)-2-Acetylcyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The cyclopropyl ring can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclopropyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(1R,2R)-2-Acetylcyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of [(1R,2R)-2-Acetylcyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and acetyl group play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparación Con Compuestos Similares
[(1R,2R)-2-Acetylcyclopropyl]acetic acid can be compared to other cyclopropyl-containing compounds, such as:
Cyclopropylacetic acid: Lacks the acetyl group, resulting in different chemical properties and reactivity.
Cyclopropylmethyl ketone: Contains a ketone group instead of an acetic acid moiety, leading to different applications and reactivity.
Cyclopropylcarbinol: Contains an alcohol group, which affects its solubility and reactivity.
Propiedades
Número CAS |
774214-57-2 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
2-[(1R,2R)-2-acetylcyclopropyl]acetic acid |
InChI |
InChI=1S/C7H10O3/c1-4(8)6-2-5(6)3-7(9)10/h5-6H,2-3H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
Clave InChI |
QSJJVLQRXNENQI-RITPCOANSA-N |
SMILES isomérico |
CC(=O)[C@@H]1C[C@@H]1CC(=O)O |
SMILES canónico |
CC(=O)C1CC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)



![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)
![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)

